Cas no 1183615-32-8 ((8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine)

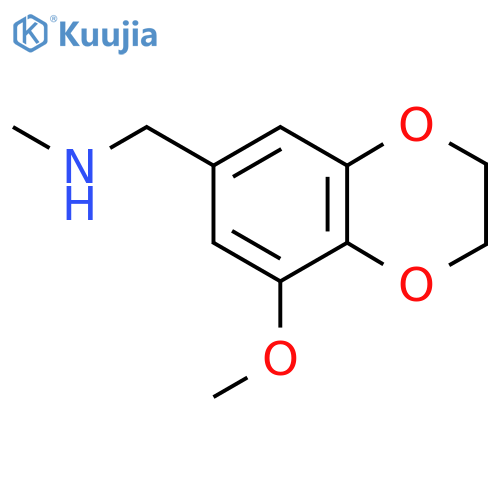

1183615-32-8 structure

商品名:(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine

- [(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine

- AKOS009023623

- EN300-1868383

- 1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

- CS-0301515

- 1183615-32-8

-

- インチ: 1S/C11H15NO3/c1-12-7-8-5-9(13-2)11-10(6-8)14-3-4-15-11/h5-6,12H,3-4,7H2,1-2H3

- InChIKey: MULFLRRBULVCNR-UHFFFAOYSA-N

- ほほえんだ: O1CCOC2C(=CC(CNC)=CC1=2)OC

計算された属性

- せいみつぶんしりょう: 209.10519334g/mol

- どういたいしつりょう: 209.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868383-1.0g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 1g |

$728.0 | 2023-06-01 | ||

| Enamine | EN300-1868383-0.25g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 0.25g |

$447.0 | 2023-09-18 | ||

| Enamine | EN300-1868383-0.5g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 0.5g |

$465.0 | 2023-09-18 | ||

| Enamine | EN300-1868383-1g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 1g |

$485.0 | 2023-09-18 | ||

| Enamine | EN300-1868383-5g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 5g |

$1406.0 | 2023-09-18 | ||

| Enamine | EN300-1868383-10g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 10g |

$2085.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372185-50mg |

1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |

1183615-32-8 | 98% | 50mg |

¥16524.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372185-2.5g |

1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |

1183615-32-8 | 98% | 2.5g |

¥30844.00 | 2024-08-09 | |

| Enamine | EN300-1868383-5.0g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 5g |

$2110.0 | 2023-06-01 | ||

| Enamine | EN300-1868383-10.0g |

[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine |

1183615-32-8 | 10g |

$3131.0 | 2023-06-01 |

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1183615-32-8 ((8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量